![molecular formula C14H10F4N2S B5726941 N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)
N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as FTU, is a chemical compound that has gained significant attention in the field of scientific research. FTU is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Applications De Recherche Scientifique
N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been widely studied for its potential applications in various fields of scientific research. In biochemistry, this compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. This compound has been found to selectively target certain PTPs, making it a promising lead compound for the development of new drugs that target specific PTPs.
In pharmacology, this compound has been studied for its potential as an anticancer agent. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways. This compound has also been shown to inhibit the growth of tumor cells in animal models, making it a promising candidate for further development as an anticancer drug.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea involves the inhibition of protein tyrosine phosphatases (PTPs). PTPs play a critical role in regulating cellular signaling pathways by removing phosphate groups from specific proteins. By inhibiting PTPs, this compound can disrupt cellular signaling pathways, leading to various physiological effects, including apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular signaling pathways that are affected. In cancer cells, this compound has been shown to induce apoptosis by targeting specific signaling pathways. In other cells, this compound may have different effects, depending on the specific PTPs that are inhibited. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments, including its high purity and selectivity for specific PTPs. However, this compound also has limitations, including its potential toxicity and the need for further optimization for specific applications. Researchers must carefully consider the advantages and limitations of this compound when designing experiments to ensure reliable and accurate results.
Orientations Futures
There are several future directions for the study of N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea. One direction is the further optimization of this compound for specific applications, such as the development of new anticancer drugs. Another direction is the study of the specific PTPs that are targeted by this compound and their roles in cellular signaling pathways. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity. Overall, the study of this compound has the potential to lead to new insights into cellular signaling pathways and the development of new drugs for various diseases.
Méthodes De Synthèse
N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized through a multistep process that involves the reaction of 2-fluoroaniline with trifluoromethylphenyl isothiocyanate. The resulting product is then purified through recrystallization to yield this compound in high purity. The synthesis of this compound has been optimized to ensure high yields and purity, making it a reliable and efficient compound for scientific research.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2S/c15-11-6-1-2-7-12(11)20-13(21)19-10-5-3-4-9(8-10)14(16,17)18/h1-8H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMBBJCPNRVKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)


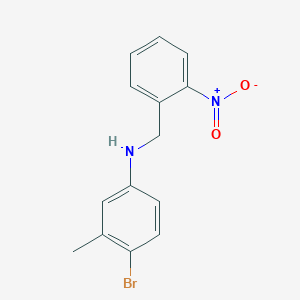
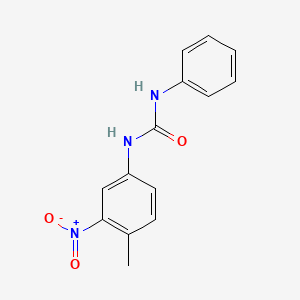
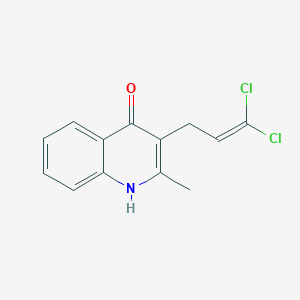

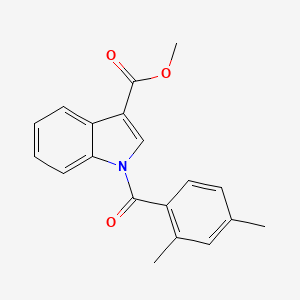
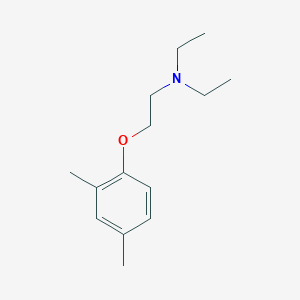

![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5726951.png)

